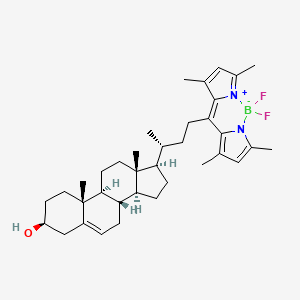

23-(Dipyrrometheneboron difluoride)-24-norcholesterol

説明

BenchChem offers high-quality 23-(Dipyrrometheneboron difluoride)-24-norcholesterol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 23-(Dipyrrometheneboron difluoride)-24-norcholesterol including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-4-(2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)butan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H51BF2N2O/c1-21(8-10-29-33-22(2)18-24(4)40(33)37(38,39)41-25(5)19-23(3)34(29)41)30-12-13-31-28-11-9-26-20-27(42)14-16-35(26,6)32(28)15-17-36(30,31)7/h9,18-19,21,27-28,30-32,42H,8,10-17,20H2,1-7H3/t21-,27+,28+,30-,31+,32+,35+,36-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFFWELDLDWZNRO-ZVEUZXBYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)CCC(C)C4CCC5C4(CCC6C5CC=C7C6(CCC(C7)O)C)C)C)C)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)CC[C@@H](C)[C@H]4CC[C@@H]5[C@@]4(CC[C@H]6[C@H]5CC=C7[C@@]6(CC[C@@H](C7)O)C)C)C)C)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H51BF2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

576.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural similarities between native cholesterol and 23-(Dipyrrometheneboron difluoride)-24-norcholesterol

A Technical Guide to the Structural and Functional Fidelity of BODIPY-Cholesterol

Abstract

Cholesterol is an indispensable component of mammalian cell membranes, critically regulating membrane fluidity, organization, and function.[1][2][3] Its direct visualization in living cells is challenging due to its lack of intrinsic fluorescence. This guide provides an in-depth technical analysis of 23-(Dipyrrometheneboron difluoride)-24-norcholesterol (commonly known as BODIPY-cholesterol), a widely used fluorescent analog. We will dissect the structural similarities and key differences between BODIPY-cholesterol and native cholesterol, explore how these structural features translate to functional mimicry within the cellular environment, and provide field-proven protocols for its application. This document is intended for researchers, scientists, and drug development professionals who utilize fluorescence microscopy to study sterol transport, membrane dynamics, and lipid-related diseases.

Chapter 1: The Imperative for a High-Fidelity Cholesterol Analog

Cholesterol's role extends far beyond providing structural integrity to the plasma membrane. It is a key organizer of membrane microdomains, often called "lipid rafts," which are platforms for signal transduction and protein trafficking.[4] Furthermore, the intracellular transport and metabolism of cholesterol are tightly regulated processes, and their dysregulation is linked to numerous pathologies, including atherosclerosis and Niemann-Pick type C (NPC) disease.[5][6]

Studying these dynamic processes in real-time requires a probe that can be visualized within living cells. While intrinsically fluorescent sterols like dehydroergosterol (DHE) exist, they suffer from low quantum yields and require UV excitation, which can be phototoxic.[7] This necessitates the use of cholesterol analogs tagged with bright, photostable fluorophores. However, the addition of any extrinsic moiety to the small, planar cholesterol molecule risks altering its behavior.[6] An ideal analog must:

-

Maintain the core sterol structure for proper insertion and orientation within the lipid bilayer.

-

Mimic the partitioning behavior of native cholesterol into different membrane domains.

-

Follow the same intracellular trafficking pathways as native cholesterol.

-

Possess robust photophysical properties for high-resolution imaging.

BODIPY-cholesterol was designed to meet these stringent criteria, offering a powerful tool for visualizing sterol dynamics.[8][9]

Chapter 2: A Tale of Two Molecules: A Structural Deep Dive

The efficacy of BODIPY-cholesterol as a cholesterol surrogate is rooted in its clever chemical design, which preserves the essential structural features of the native molecule while incorporating a fluorescent reporter.

The Conserved Steroid Nucleus and Polar Headgroup

At its core, BODIPY-cholesterol retains the foundational structure of native cholesterol. This includes:

-

The Rigid Tetracyclic Steroid Core: This planar four-ring system (A, B, C, and D rings) is identical to that of native cholesterol.[2][3] This rigidity is crucial for its ability to pack tightly with the acyl chains of phospholipids, thereby increasing membrane packing and ordering, a hallmark of cholesterol's function.[1][10][11]

-

The 3β-Hydroxyl Group: The polar -OH group on the A ring is also conserved.[12] This hydrophilic headgroup anchors the molecule at the membrane-water interface, ensuring its correct perpendicular orientation within the bilayer, with the hydroxyl group interacting with phospholipid headgroups and water.[1][12]

This structural conservation is the primary reason BODIPY-cholesterol can successfully insert into and orient itself within cellular membranes in a manner analogous to native cholesterol.[6]

The Point of Divergence: The Alkyl Tail and Fluorophore Conjugation

The critical modification lies in the flexible alkyl side chain. In native cholesterol, this is an 8-carbon chain. In BODIPY-cholesterol, this chain is intentionally altered to accommodate the fluorophore with minimal steric hindrance.

-

Truncation to a "Norcholesterol": The molecule is technically a "24-norcholesterol," meaning the carbon atom at position 24 has been removed.[13]

-

Fluorophore Attachment: The BODIPY (dipyrrometheneboron difluoride) moiety is attached at position 23 of this modified side chain.[14][15] The choice of this location is strategic, as the distal end of the alkyl tail resides in the fluid, disordered center of the lipid bilayer. Attaching the relatively bulky fluorophore here, rather than to the rigid steroid core, minimizes perturbation of the critical interactions between the sterol and adjacent phospholipids.[6][9]

The BODIPY fluorophore itself is well-suited for this application. It is relatively non-polar, electrically neutral, and its fluorescence is largely insensitive to the solvent environment, making it a reliable reporter in the hydrophobic membrane interior.[16]

// Invisible edges for alignment a_chol -> a_bchol [style=invis]; b_chol -> b_bchol [style=invis]; c_chol -> c_bchol [style=invis]; } } Structural comparison of native cholesterol and its fluorescent analog.

Comparative Physicochemical Properties

The addition of the BODIPY moiety significantly alters the molecular weight and formula but is designed to have a minimal impact on the molecule's overall behavior in a lipid environment.

| Property | Native Cholesterol | BODIPY-Cholesterol | Reference |

| Molecular Formula | C₂₇H₄₆O | C₃₆H₅₁BF₂N₂O | [12][14] |

| Molecular Weight | 386.7 g/mol | 576.6 g/mol | [1][14] |

| Excitation Max (λex) | N/A | ~480-505 nm | [15][17][18] |

| Emission Max (λem) | N/A | ~508-515 nm | [15][17][18] |

Chapter 3: Functional Mimicry and Experimental Caveats

While structural similarity is high, the ultimate test of a cholesterol analog is its functional fidelity. BODIPY-cholesterol has been shown to mimic cholesterol in many, but not all, aspects.

Membrane Partitioning and Domain Localization

A critical function of cholesterol is its preferential partitioning into liquid-ordered (Lo) domains (lipid rafts) over liquid-disordered (Ld) domains. Studies have confirmed that BODIPY-cholesterol also partitions into ordered domains in both model and cellular membranes, a key requirement for a suitable analog.[6][16] However, some evidence suggests this preference may be slightly less pronounced than that of native cholesterol, potentially due to the BODIPY moiety causing minor disruptions in local lipid packing.[16]

Intracellular Trafficking

BODIPY-cholesterol has proven to be a valuable tool for tracking the endocytic and recycling pathways of sterols. It is readily taken up by cells and trafficked from the plasma membrane to the endocytic recycling compartment, mimicking the behavior of native cholesterol.[15][19] This has made it instrumental in studying cholesterol transport defects in diseases like NPC, where cholesterol becomes sequestered in late endosomes and lysosomes.[6]

Known Differences and Authoritative Insights

As a Senior Application Scientist, it is crucial to acknowledge the limitations of any tool. While an excellent mimic, BODIPY-cholesterol is not identical to native cholesterol.

-

Increased Efflux: The BODIPY moiety can slightly increase the probe's protrusion from the membrane, leading to a higher rate of efflux from the cell compared to radiolabeled cholesterol.[6]

-

Decreased Esterification: For the same reason, BODIPY-cholesterol shows a lower rate of conversion to cholesteryl esters by the enzyme ACAT (Acyl-CoA: cholesterol acyltransferase) compared to its native counterpart.[6]

-

Condensing Ability: One of cholesterol's key properties is its ability to condense and order the acyl chains of neighboring phospholipids. Some studies have noted that the presence of the extrinsic BODIPY dye can diminish this condensing effect.[20]

These differences do not invalidate the use of BODIPY-cholesterol but highlight the importance of careful experimental design and data interpretation. The probe accurately reports on the location and trafficking pathways of sterols, even if it slightly alters some biophysical parameters of the membrane.

Chapter 4: Experimental Protocols & Best Practices

Trustworthy data is built upon robust and validated protocols. The following section provides a detailed workflow for labeling live cells with BODIPY-cholesterol.

Workflow for Live-Cell Labeling

The most common method for introducing BODIPY-cholesterol to cells is via a complex with a carrier molecule like cyclodextrin, which facilitates its delivery to the plasma membrane.[6][21]

Step 1: Preparation of Stock and Working Solutions

-

Rationale: BODIPY-cholesterol is highly hydrophobic. A high-concentration stock solution in a suitable organic solvent is necessary for stability and accurate dilution.

-

Protocol:

-

Prepare a 1 mM stock solution of BODIPY-cholesterol in DMSO or ethanol.

-

Store aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.[18]

-

For the working solution, prepare a complex with methyl-β-cyclodextrin (MβCD). A common method involves creating a labeling medium with final concentrations of ~0.025 mM BODIPY-cholesterol and 10 mM MβCD.[21]

-

Step 2: Cell Seeding and Preparation

-

Rationale: Cells should be in a healthy, sub-confluent state on an imaging-compatible vessel (e.g., glass-bottom dish) to ensure optimal morphology and probe uptake.

-

Protocol:

-

Seed cells 24-48 hours prior to the experiment to achieve 60-80% confluency.

-

Immediately before labeling, wash the cells once with a serum-free medium or a buffered salt solution (e.g., PBS or MEM-HEPES) to remove any serum components that could interfere with labeling.[21]

-

Step 3: Labeling and Incubation

-

Rationale: A short incubation time is typically sufficient for robust plasma membrane labeling. Longer times allow for the visualization of intracellular trafficking.

-

Protocol:

-

Remove the wash buffer and add the pre-warmed BODIPY-cholesterol/CD labeling medium to the cells.

-

Incubate for 1-10 minutes at 37°C for plasma membrane labeling.[21][22] For trafficking studies, a chase period in probe-free medium for 30 minutes or longer may be required.[19] To visualize lysosomal accumulation in disease models, overnight incubations may be necessary.[6]

-

Step 4: Washing and Imaging

-

Rationale: Thorough washing is critical to remove excess, unbound probe, which can contribute to high background fluorescence.

-

Protocol:

-

Aspirate the labeling medium.

-

Wash the cells 2-3 times with fresh, pre-warmed buffer or medium.

-

Replace with a final volume of imaging medium (e.g., phenol red-free medium).

-

Image immediately using a fluorescence microscope with standard FITC/GFP filter sets (e.g., Ex: 480 nm / Em: 510 nm).[23]

-

Chapter 5: Conclusion: A Powerful Tool, Used with Precision

23-(Dipyrrometheneboron difluoride)-24-norcholesterol is a meticulously designed fluorescent probe that has become an indispensable tool in cell biology. Its structural design preserves the essential features of the native cholesterol molecule, enabling it to serve as a high-fidelity reporter for sterol localization and transport in living cells. While minor differences in its biophysical behavior exist, a thorough understanding of its structure and properties, as detailed in this guide, allows researchers to design robust experiments and interpret their data with confidence. When used with precision, BODIPY-cholesterol provides unparalleled insights into the dynamic world of cellular lipids.

References

-

Hulce, J. et al. (2015). Potential of BODIPY-cholesterol for analysis of cholesterol transport and diffusion in living cells. ResearchGate. Available at: [Link]

-

Sankaranarayanan, S. et al. (2005). A sensitive assay for ABCA1-mediated cholesterol efflux using BODIPY-cholesterol. Journal of Lipid Research. Available at: [Link]

-

Stock, D. et al. (2007). Probing Cholesterol Dependent Lipid Properties Using Molecular Dynamics Simulations of BODIPY-PC in Explicit DMPC and DPPC Membranes. ResearchGate. Available at: [Link]

-

Pagano, R. E. et al. (2008). Use of Bodipy-labeled sphingolipid and cholesterol analogs to examine membrane microdomains in cells. PubMed. Available at: [Link]

-

Guyton, J. R. & Klemp, K. F. (1996). Structure of cholesterol-containing particles accumulating in atherosclerotic lesions and the mechanisms of their derivation. PubMed. Available at: [Link]

-

Hölttä-Vuori, M. et al. (2018). Use of BODIPY-Cholesterol (TF-Chol) for Visualizing Lysosomal Cholesterol Accumulation. Traffic. Available at: [Link]

-

Wüstner, D. (2017). Fluorescent Sterols and Cholesteryl Esters as Probes for Intracellular Cholesterol Transport. ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 23-(Dipyrrometheneboron difluoride)-24-norcholesterol. PubChem. Available at: [Link]

-

Wikipedia. (n.d.). Cholesterol. Wikipedia. Available at: [Link]

-

Allen, S. (2025). Types, Functions, Levels, and Causes of High Cholesterol. Allen. Available at: [Link]

-

e-PG Pathshala. (n.d.). INTRODUCTION Structural features of Cholesterol. e-PG Pathshala. Available at: [Link]

-

Panda, S. & Tadi, P. (2023). Biochemistry, Cholesterol. NCBI Bookshelf. Available at: [Link]

-

Gaus, K. et al. (2013). Membrane orientation and lateral diffusion of BODIPY-cholesterol as a function of probe structure. PubMed. Available at: [Link]

-

Hölttä-Vuori, M. et al. (2008). BODIPY-Cholesterol: A New Tool to Visualize Sterol Trafficking in Living Cells and Organisms. Traffic. Available at: [Link]

-

Bromfield, E. G. et al. (2021). Preparation and flow cytometric analysis of BODIPY-cholesterol labelled boar spermatozoa. ResearchGate. Available at: [Link]

-

Fluorescent Dyes. (n.d.). Complete Guide to BODIPY Staining: Principle & Protocol. Fluorescent Dyes. Available at: [Link]

-

St-Pierre, J. et al. (2024). Computational investigation of the effect of BODIPY labelling on peptide-membrane interaction. PMC. Available at: [Link]

-

Li, Z., Mintzer, E., & Bittman, R. (2006). First Synthesis of Free Cholesterol−BODIPY Conjugates. The Journal of Organic Chemistry. Available at: [Link]

-

Grewal, T. et al. (2005). Structures of Bodipy-cholesterol, Bodipy-cholesteryl oleate, and cholesteryl Bodipy-ester. ResearchGate. Available at: [Link]

-

Loura, L. M. S. (2011). Recent Developments in Molecular Dynamics Simulations of Fluorescent Membrane Probes. MDPI. Available at: [Link]

-

Pagano, R. E. et al. (2008). Use of Bodipy-labeled sphingolipid and cholesterol analogs to examine membrane microdomains in cells. PMC. Available at: [Link]

-

Wüstner, D. (2011). Analysis of cholesterol trafficking with fluorescent probes. PMC. Available at: [Link]

-

ResearchGate. (n.d.). A pitfall in using BODIPY dyes to label lipid droplets for fluorescence microscopy. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). BODIPY-cholesterol (BOD-CH) vs. NBD-cholesterol (NBD-CH). ResearchGate. Available at: [Link]

-

Gaus, K. et al. (2013). Membrane Orientation and Lateral Diffusion of BODIPY-Cholesterol as a Function of Probe. MPG.PuRe. Available at: [Link]

-

Edholm, O. & Blomberg, J. (1999). Cholesterol in model membranes. A molecular dynamics simulation. PMC. Available at: [Link]

-

Pencer, J. et al. (2025). Comprehensive Insights into the Cholesterol-Mediated Modulation of Membrane Function Through Molecular Dynamics Simulations. MDPI. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 24-Norcholesterol. PubChem. Available at: [Link]

-

Bagatolli, L. A. et al. (2003). Cholesterol Rules. Journal of Biological Chemistry. Available at: [Link]

Sources

- 1. Cholesterol - Wikipedia [en.wikipedia.org]

- 2. Cholesterol| Types, Functions, Levels, and Causes of High Cholesterol [allen.in]

- 3. Biochemistry, Cholesterol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Use of Bodipy-labeled sphingolipid and cholesterol analogs to examine membrane microdomains in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure of cholesterol-containing particles accumulating in atherosclerotic lesions and the mechanisms of their derivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Use of BODIPY‐Cholesterol (TF‐Chol) for Visualizing Lysosomal Cholesterol Accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Cholesterol in model membranes. A molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comprehensive Insights into the Cholesterol-Mediated Modulation of Membrane Function Through Molecular Dynamics Simulations [mdpi.com]

- 12. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]

- 13. 24-Norcholesterol | C26H44O | CID 193773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. BODIPY-cholesterol | C36H51BF2N2O | CID 11642697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. caymanchem.com [caymanchem.com]

- 16. Analysis of cholesterol trafficking with fluorescent probes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. apexbt.com [apexbt.com]

- 18. medchemexpress.com [medchemexpress.com]

- 19. Use of Bodipy-labeled sphingolipid and cholesterol analogs to examine membrane microdomains in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. A sensitive assay for ABCA1-mediated cholesterol efflux using BODIPY-cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. pure.mpg.de [pure.mpg.de]

Membrane Partitioning Behavior of 23-(Dipyrrometheneboron difluoride)-24-norcholesterol: A Technical Guide

Executive Summary

The spatial organization of biological membranes into specialized microdomains—often termed "lipid rafts"—is fundamentally driven by the interactions between cholesterol and sphingolipids. To study these nanoscale dynamics, researchers rely on fluorescent lipid analogs. However, many traditional probes fail to accurately mimic native cholesterol, artifactually partitioning into fluid, disordered phases due to steric hindrance.

23-(Dipyrrometheneboron difluoride)-24-norcholesterol , commercially known as TopFluor-Cholesterol or BODIPY-Cholesterol , represents a paradigm shift in membrane biophysics. By conjugating a compact dipyrrometheneboron difluoride (BODIPY) fluorophore to a sterol backbone, this probe achieves high fidelity in mimicking native cholesterol's thermodynamic preference for liquid-ordered ( Lo ) membrane phases [1]. This whitepaper provides an in-depth mechanistic analysis of its partitioning behavior, quantitative diffusion dynamics, and the self-validating experimental protocols required to deploy it effectively in artificial and live-cell membrane models.

Molecular Architecture and the Causality of Phase Selectivity

The utility of a fluorescent lipid analog is entirely dependent on its ability to integrate into a lipid bilayer without disrupting the local thermodynamic environment. Native cholesterol drives the formation of the Lo phase by intercalating its rigid, planar steroid ring between the saturated acyl chains of sphingolipids, maximizing van der Waals interactions.

The Snorkeling Mechanism and Linker Chemistry

The phase selectivity of TopFluor-Cholesterol is dictated by its specific molecular architecture. When a fluorophore is directly ester-linked to the sterol (e.g., BODIPY-Ar-Chol), the bulky moiety is forced deep into the hydrophobic core. This disrupts the tight packing of saturated lipids, thermodynamically driving the probe into the liquid-disordered ( Ld ) phase (>90% Ld selectivity) [2].

In contrast, TopFluor-Cholesterol utilizes a flexible hexyl linker (BODIPY-Ahx-Chol) between the fluorophore and the sterol.

-

Causality: This extended linker allows the BODIPY moiety to "snorkel" toward the polar aqueous interface while the rigid sterol backbone remains deeply embedded in the hydrophobic core. This prevents steric clashes with neighboring saturated acyl chains, preserving the high packing density required for Lo phase integration and resulting in >80% Lo selectivity [2].

Thermodynamic partitioning of TopFluor-Cholesterol into liquid-ordered membrane microdomains.

Quantitative Dynamics: Diffusion and Membrane Fluidity

To validate the partitioning behavior of TopFluor-Cholesterol, researchers utilize Fluorescence Correlation Spectroscopy (FCS) and Time-Resolved Fluorescence Lifetime Imaging (FLIM) on Giant Unilamellar Vesicles (GUVs). GUVs composed of a ternary mixture (e.g., DOPC/Sphingomyelin/Cholesterol) serve as the gold-standard model for observing macroscopic Lo / Ld phase separation.

In these systems, TopFluor-Cholesterol exhibits a partition coefficient ( Kp ) of 1.88 in favor of the Lo phase [1]. Furthermore, its translational diffusion coefficient ( Dt ) is highly sensitive to the local lipid environment, diffusing significantly slower in the tightly packed Lo phase compared to the fluid Ld phase.

Table 1: Quantitative Photophysical and Dynamic Properties in GUVs

| Parameter | Liquid-Ordered ( Lo ) Phase | Liquid-Disordered ( Ld ) Phase | Diagnostic Significance |

| Translational Diffusion ( Dt ) | (5.0±0.2)×10−8 cm2/s | (7.4±0.3)×10−8 cm2/s | Slower Dt in Lo confirms interaction with tightly packed sphingolipids [1]. |

| Fluorescence Lifetime ( τ ) | ~4.1 ns (in presence of FRET acceptor) | 5.50±0.08 ns (Single-phase) | Lifetime reduction maps molecular proximity and lipid order [1]. |

| Partition Coefficient ( Kp ) | 1.88 | 1.00 (Baseline reference) | Validates preferential enrichment in raft-like microdomains [1]. |

| In Vivo Diffusion (Live Cells) | Faster than native phospholipids | Faster than native phospholipids | Suggests nanoscale clustering distinct from bulk lipid diffusion [3]. |

Experimental Methodology: GUV Electroformation and FCS Workflow

To accurately measure the partitioning of TopFluor-Cholesterol, the membrane model must reach thermodynamic equilibrium without solvent artifacts. Electroformation is prioritized over rapid solvent exchange methods because it avoids the retention of trace organic solvents, which artificially lower the membrane's phase transition temperature ( Tm ) and skew Kp values.

Step-by-Step Protocol: Electroformation of Phase-Separated GUVs

1. Lipid Mixture Preparation

-

Action: Dissolve DOPC, Egg Sphingomyelin (SM), and native Cholesterol in a 2:2:1 molar ratio in chloroform/methanol (2:1 v/v). Dope the mixture with 0.5 mol% TopFluor-Cholesterol and 0.5 mol% of an Ld marker (e.g., DiI-C12).

-

Causality: The 2:2:1 ratio ensures the system sits within the coexistence region of the phase diagram, guaranteeing the formation of distinct Lo and Ld domains at room temperature.

2. Film Deposition and Desiccation

-

Action: Spread 10 μ L of the lipid mixture onto the conductive surface of an Indium Tin Oxide (ITO)-coated glass slide. Place the slide in a vacuum desiccator in the dark for a minimum of 2 hours.

-

Causality: Complete solvent evaporation is critical. Trace chloroform acts as a membrane fluidizer, which would artificially increase the apparent size of the Ld phase and alter TopFluor-Cholesterol partitioning.

3. Chamber Assembly and Hydration

-

Action: Assemble a chamber using two ITO slides (conductive sides facing inward) separated by a Teflon spacer. Fill the chamber with pre-heated (50°C) 300 mM sucrose solution.

-

Causality: Hydrating above the Tm of the highest-melting lipid (Sphingomyelin, Tm≈39∘C ) ensures uniform lipid mixing during vesicle swelling, preventing pre-mature, kinetically trapped domain formation.

4. AC Electroformation

-

Action: Apply a sinusoidal alternating current (AC) field (10 Hz, 3 V peak-to-peak) across the ITO plates for 2 hours at 50°C.

-

Causality: The oscillating electric field periodically alters the hydration repulsion between the lipid bilayers, gently peeling them off the glass to form defect-free, giant (>10 μ m) unilamellar vesicles.

5. Controlled Cooling and Harvesting

-

Action: Reduce the temperature to 20°C at a controlled rate of 1°C/min. Harvest the GUVs into an observation chamber containing 300 mM glucose.

-

Causality: Slow cooling allows the lipids to undergo thermodynamic phase separation into macroscopic Lo and Ld domains. The sucrose/glucose asymmetry creates a density gradient, causing the GUVs to settle at the bottom of the chamber for stable confocal and FCS imaging.

Step-by-step workflow for GUV electroformation and TopFluor-Cholesterol phase analysis.

Advanced Applications: Live-Cell Trafficking and Lysosomal Storage

Beyond artificial membranes, TopFluor-Cholesterol is highly effective for visualizing sterol trafficking in living cells. However, the method of delivery dictates the physiological relevance of the readout.

When diagnosing lysosomal storage diseases (e.g., Niemann-Pick type C disease), introducing the probe via a solvent carrier (like ethanol or cyclodextrin) can lead to non-specific membrane equilibration. To accurately detect lysosomal cholesterol deposition, TopFluor-Cholesterol must be delivered via its physiological route—reconstituted as a sterol fatty acid ester within Low-Density Lipoprotein (LDL) particles [4].

-

Causality: LDL receptor-mediated endocytosis ensures the probe enters the endolysosomal pathway natively. In Niemann-Pick C models, the failure of the NPC1 protein to export the cleaved TopFluor-Cholesterol results in massive, quantifiable fluorescent accumulation in the lysosomal lumen, providing a high-contrast diagnostic readout [4].

Conclusion

23-(Dipyrrometheneboron difluoride)-24-norcholesterol (TopFluor-Cholesterol) remains one of the most structurally and thermodynamically accurate fluorescent sterol analogs available. By leveraging a flexible linker that permits fluorophore snorkeling, it successfully partitions into highly ordered, sphingolipid-rich membrane domains ( Kp=1.88 ). When coupled with rigorous, solvent-free preparation techniques like GUV electroformation and high-resolution FCS, it provides unparalleled insights into the nanoscale architecture and fluid dynamics of both model and biological membranes.

References

-

Membrane fluidity and lipid order in ternary giant unilamellar vesicles using a new bodipy-cholesterol derivative. Biophysical Journal (2009). 1

-

Linker length in fluorophore–cholesterol conjugates directs phase selectivity and cellular localisation in GUVs and live cells. RSC Advances (2019). 2

-

Nanoscale dynamics of cholesterol in the cell membrane. bioRxiv / ResearchGate (2019/2026). 3

-

Use of BODIPY-Cholesterol (TF-Chol) for Visualizing Lysosomal Cholesterol Accumulation. Traffic / PubMed (2016). 4

Sources

- 1. Membrane fluidity and lipid order in ternary giant unilamellar vesicles using a new bodipy-cholesterol derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Linker length in fluorophore–cholesterol conjugates directs phase selectivity and cellular localisation in GUVs and live cells - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03905H [pubs.rsc.org]

- 3. biorxiv.org [biorxiv.org]

- 4. Use of BODIPY-Cholesterol (TF-Chol) for Visualizing Lysosomal Cholesterol Accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

23-(Dipyrrometheneboron difluoride)-24-norcholesterol molecular weight and chemical stability

An In-depth Technical Guide to 23-(Dipyrrometheneboron difluoride)-24-norcholesterol

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of 23-(Dipyrrometheneboron difluoride)-24-norcholesterol, a fluorescent cholesterol analog commonly known as BODIPY-cholesterol. We will delve into its fundamental physicochemical properties, including its molecular weight and chemical stability, offering insights crucial for its effective application in research and drug development.

Introduction

23-(Dipyrrometheneboron difluoride)-24-norcholesterol is a synthetic derivative of cholesterol where the terminal end of the sterol side chain is covalently linked to a BODIPY (boron-dipyrromethene) fluorophore.[1] This modification endows the cholesterol molecule with strong fluorescence, making it an invaluable tool for visualizing and tracking the dynamics of cholesterol in biological systems.[] Unlike some other fluorescently labeled lipids, BODIPY-cholesterol has been shown to mimic the behavior of native cholesterol in many cellular processes, including membrane partitioning and trafficking.[1][3] Its superior fluorescence properties and ability to integrate into lipid bilayers make it a widely used probe in studies of membrane fluidity, lipid rafts, and cholesterol transport.[][5]

Molecular Weight

The molecular formula of 23-(Dipyrrometheneboron difluoride)-24-norcholesterol is C36H51BF2N2O.[3][6] Based on this composition, its molecular weight is calculated to be approximately 576.61 g/mol .[3][7]

Table 1: Molecular Properties of 23-(Dipyrrometheneboron difluoride)-24-norcholesterol

| Property | Value | Source(s) |

| Molecular Formula | C36H51BF2N2O | [3][6] |

| Molecular Weight | 576.61 g/mol | [3][7] |

| CAS Number | 878557-19-8 | [3][6] |

| Excitation Maximum | ~480-500 nm | [3][8] |

| Emission Maximum | ~508-515 nm | [3][9] |

Chemical Stability: A Critical Overview

The utility of any fluorescent probe is intrinsically linked to its chemical stability. BODIPY dyes, in general, are known for their high fluorescence quantum yields, sharp emission peaks, and good chemical stability compared to other classes of organic dyes.[][11][12] However, like all fluorophores, their stability is not absolute and can be influenced by a variety of environmental factors.

A key advantage of BODIPY dyes is their excellent photostability, which allows for prolonged imaging periods without significant signal loss.[] However, under intense or prolonged light exposure, all organic dyes, including BODIPY-cholesterol, can undergo photobleaching.[][13] This process involves light-induced chemical reactions that irreversibly destroy the fluorophore's structure. The presence of reactive oxygen species can exacerbate photobleaching.[14] In some cellular environments, such as within lipid droplets, the photodegradation of BODIPY-cholesterol has been observed to be enhanced.[5]

The BODIPY core is generally stable across a range of physiological pH values.[8][15] This relative insensitivity to pH variations is a significant advantage for studies in biological systems where pH can fluctuate between different cellular compartments.

While generally stable, some BODIPY dyes can be susceptible to degradation under strongly acidic conditions.[12] For instance, exposure to trifluoroacetic acid (TFA), a reagent sometimes used in HPLC purification, can lead to the decomposition of certain BODIPY derivatives.[12][16] The stability in acidic environments is highly dependent on the substituents on the BODIPY core.[11][16]

The choice of solvent can influence the stability and spectroscopic properties of BODIPY-cholesterol. Fluorescence quenching has been observed in polar solvents due to the promotion of non-radiative decay processes.[17] For long-term storage, it is recommended to dissolve BODIPY-cholesterol in a suitable organic solvent and store it at low temperatures.[18]

The unsaturated nature of both the cholesterol backbone and the BODIPY dye can make the molecule susceptible to oxidation. Lipids with double bonds are generally more prone to oxidation.[18] Therefore, it is crucial to handle and store BODIPY-cholesterol under conditions that minimize exposure to oxidizing agents and air.

Experimental Protocols and Best Practices

To ensure the integrity of experimental results, proper handling and storage of 23-(Dipyrrometheneboron difluoride)-24-norcholesterol are paramount.

-

Solid Form: When supplied as a solid, BODIPY-cholesterol should be stored in an amber vial at -20°C under an inert atmosphere.[18][19]

-

In Solution: For long-term storage, it is advisable to dissolve the compound in a high-quality, anhydrous organic solvent such as chloroform, ethanol, or DMSO.[8][18] The solution should be stored in a glass container with a Teflon-lined cap at -20°C or below, and the headspace should be purged with an inert gas like argon or nitrogen to prevent oxidation.[18] Aqueous solutions are not recommended for long-term storage.[8]

-

Before use, allow the container to warm to room temperature before opening to prevent condensation of moisture, which can lead to hydrolysis.[18]

-

Use glass or stainless steel tools for transferring solutions. Avoid plastic, as it can leach impurities into organic solvents.[18]

-

Protect the compound from light as much as possible during handling and experiments to minimize photobleaching.

The following is a generalized protocol for labeling cells with BODIPY-cholesterol. Optimization may be required for specific cell types and experimental conditions.

Caption: A generalized workflow for labeling cells with BODIPY-cholesterol.

Potential Degradation Pathways

Understanding the potential degradation pathways of 23-(Dipyrrometheneboron difluoride)-24-norcholesterol is crucial for troubleshooting and interpreting experimental results.

Caption: Potential degradation pathways for BODIPY-cholesterol under various stressors.

Conclusion

23-(Dipyrrometheneboron difluoride)-24-norcholesterol is a powerful tool for investigating the complex roles of cholesterol in cellular biology. Its favorable photophysical properties and structural similarity to native cholesterol make it a preferred probe for a wide range of applications. However, a thorough understanding of its molecular weight and, more importantly, its chemical stability under various conditions is essential for its effective use. By adhering to best practices for handling and storage, and by being mindful of its potential degradation pathways, researchers can harness the full potential of this fluorescent analog to gain deeper insights into the intricate world of lipid biology and its implications for human health and disease.

References

-

Bobadova-Parvanova, P., et al. (2018). Stability of a Series of BODIPYs in Acidic Conditions: An Experimental and Computational Study into the Role of the Substituents at Boron. ACS Omega. Retrieved from [Link]

-

American Chemical Society. (2018). Stability of a Series of BODIPYs in Acidic Conditions: An Experimental and Computational Study into the Role of the Substituents. ACS Publications. Retrieved from [Link]

-

American Chemical Society. (2018). Stability of a Series of BODIPYs in Acidic Conditions: An Experimental and Computational Study into the Role of the Substituents at Boron. ACS Publications. Retrieved from [Link]

-

PubMed. (2014). Synthesis of cholesterol analogues bearing BODIPY fluorophores by Suzuki or Liebeskind-Srogl cross-coupling and evaluation of their potential for visualization of cholesterol pools. PubMed. Retrieved from [Link]

-

National Institutes of Health. (2021). Photochemical Properties and Stability of BODIPY Dyes. PMC. Retrieved from [Link]

-

The Journal of Organic Chemistry. (2006). First Synthesis of Free Cholesterol−BODIPY Conjugates. The Journal of Organic Chemistry. Retrieved from [Link]

-

ACS Publications. (2015). Key Factors for Stable Retention of Fluorophores and Labeled Biomolecules in Droplet-Based Microfluidics. Analytical Chemistry. Retrieved from [Link]

-

arXiv. (n.d.). Fluorophore stabilization and applications in the life-sciences. Retrieved from [Link]

-

Royal Society of Chemistry. (2014). Stability enhancement of fluorophores for lighting up practical application in bioimaging. RSC Publishing. Retrieved from [Link]

-

Royal Society of Chemistry. (2014). Stability enhancement of fluorophores for lighting up practical application in bioimaging. RSC Publishing. Retrieved from [Link]

-

PubMed. (2011). Quantitative assessment of sterol traffic in living cells by dual labeling with dehydroergosterol and BODIPY-cholesterol. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of BODIPY–cholesterol conjugates, BODIPY-Ar-Chol (2) and.... Retrieved from [Link]

-

National Institutes of Health. (n.d.). A sensitive assay for ABCA1-mediated cholesterol efflux using BODIPY-cholesterol. PMC. Retrieved from [Link]

-

MDPI. (2018). Cholesterol-Based Compounds: Recent Advances in Synthesis and Applications. MDPI. Retrieved from [Link]

-

Oxford Academic. (n.d.). Stability, specificity and fluorescence brightness of multiply-labeled fluorescent DNA probes. Nucleic Acids Research. Retrieved from [Link]

-

Cell Press. (n.d.). An assay to evaluate the capacity of cholesterol acceptors using BODIPY-cholesterol in cells. Cell Press. Retrieved from [Link]

-

PubChem. (n.d.). BODIPY-cholesterol. Retrieved from [Link]

-

PubChem. (n.d.). 23-(Dipyrrometheneboron difluoride)-24-norcholesterol. Retrieved from [Link]

-

Molecular Biology of the Cell. (2016). Acute accumulation of free cholesterol induces the degradation of perilipin 2 and Rab18-dependent fusion of ER and lipid droplets in cultured human hepatocytes. Molecular Biology of the Cell. Retrieved from [Link]

-

Interchim. (n.d.). Fluorescent Cholesterol. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and Characterization of a Novel Intrinsically Fluorescent Analog of Cholesterol with Improved Photophysical Properties. PMC. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A comparative study on fluorescent cholesterol analogs as versatile cellular reporters. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Analysis of Cholesterol Trafficking with Fluorescent Probes. Retrieved from [Link]

-

Natural Products Atlas. (n.d.). compound npa024091. Retrieved from [Link]

-

ACS Publications. (2014). Interaction of Cholesterol in Ternary Lipid Mixtures Investigated Using Single-Molecule Fluorescence. Langmuir. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Crystalline heaviest pnictogen-dipyrromethenes: isolation, characterization, and reactivity. Chemical Communications. Retrieved from [Link]

-

PubMed. (2002). Dimers of dipyrrometheneboron difluoride (BODIPY) with light spectroscopic applications in chemistry and biology. PubMed. Retrieved from [Link]

Sources

- 1. A sensitive assay for ABCA1-mediated cholesterol efflux using BODIPY-cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 23-(dipyrroMetheneboron difluoride)-24-norcholesterol | 878557-19-8 [chemicalbook.com]

- 5. Quantitative assessment of sterol traffic in living cells by dual labeling with dehydroergosterol and BODIPY-cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BODIPY-cholesterol | C36H51BF2N2O | CID 11642697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. BODIPY-cholesterol | C36H51BF2N2O | CID 11642697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. interchim.fr [interchim.fr]

- 9. An assay to evaluate the capacity of cholesterol acceptors using BODIPY-cholesterol in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. repository.lsu.edu [repository.lsu.edu]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. rug.nl [rug.nl]

- 15. Photochemical Properties and Stability of BODIPY Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. avantiresearch.com [avantiresearch.com]

- 19. 23-(DIPYRROMETHENEBORON DIFLUORIDE)-24-NORCHOLESTEROL;TOPFLUOR CHOLESTEROL CAS#: 878557-19-8 [m.chemicalbook.com]

Application Note: High-Throughput In Vitro Cholesterol Binding Assays Using BODIPY®-Cholesterol

Abstract

The intricate relationship between cholesterol and various proteins is fundamental to cellular structure, signaling, and metabolism. Dysregulation of these interactions is implicated in numerous pathologies, making them a prime target for therapeutic intervention. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust, high-throughput in vitro binding assays using 23-(Dipyrrometheneboron difluoride)-24-norcholesterol (BODIPY-Cholesterol). This fluorescent cholesterol analog serves as an exceptional probe due to its structural similarity to native cholesterol and its superior photophysical properties.[1][] We will focus on the application of Fluorescence Polarization (FP) as a powerful, homogeneous method to quantify these binding events, determine binding affinities (Kd), and screen for competitive inhibitors.

Introduction: The Power of a Fluorescent Cholesterol Analog

Cholesterol's journey through the body and its function within cell membranes are orchestrated by a host of binding proteins.[3] Studying these interactions is crucial for understanding both normal physiology and diseases like atherosclerosis and Niemann-Pick type C.[1][4] Traditional methods using radiolabeled cholesterol, while effective, pose safety risks and are not easily adaptable to high-throughput screening (HTS).[5]

BODIPY-Cholesterol emerges as a superior tool for in vitro binding studies. It is a cholesterol molecule tagged with a BODIPY (boron-dipyrromethene) fluorophore, a dye class known for high fluorescence quantum yields, sharp emission peaks, and relative insensitivity to environmental factors like pH and polarity.[6][] Crucially, the BODIPY moiety is attached to the sterol's side chain, which minimizes structural perturbation, allowing it to mimic the membrane partitioning and trafficking behavior of natural cholesterol more closely than other fluorescent sterol analogs.[1][][8]

This guide will primarily detail the use of BODIPY-Cholesterol in Fluorescence Polarization (FP) assays. FP is a solution-based technique that measures changes in the rotational speed of a fluorescent molecule upon binding to a larger partner.[9]

-

Unbound State: Small, free-tumbling BODIPY-Cholesterol rapidly rotates in solution. When excited with plane-polarized light, the emitted light is largely depolarized, resulting in a low polarization value .[10][11]

-

Bound State: When BODIPY-Cholesterol binds to a much larger protein, the resulting complex tumbles much more slowly. This slow rotation preserves the polarization of the emitted light, leading to a high polarization value .[10][11][12]

This direct relationship between binding and polarization signal allows for a simple, "mix-and-read" assay format that requires no wash or separation steps, making it ideal for HTS applications in drug discovery.[10][13]

Assay Principle: Fluorescence Polarization

The core principle relies on the significant change in molecular volume when the small fluorescent ligand (BODIPY-Cholesterol) binds to its larger protein partner. This change in size directly impacts the speed of molecular rotation (Brownian motion), which is what an FP-capable instrument measures.[9][13]

Caption: Principle of the Fluorescence Polarization binding assay.

Materials and Reagents

Successful and reproducible assays depend on high-quality reagents and appropriate instrumentation.

| Reagent / Material | Specification & Rationale |

| BODIPY-Cholesterol | 23-(Dipyrrometheneboron difluoride)-24-norcholesterol. Excitation/Emission maxima ~505/515 nm.[6][14] Store stock solutions at -20°C or -80°C, protected from light. |

| Protein of Interest | Purified protein target at a known concentration. Purity should be >90% to ensure accurate binding analysis. Protein should be stable in the chosen assay buffer. |

| Assay Buffer | Example: 20 mM HEPES, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100, pH 7.4. Rationale: The buffer must maintain the protein's native conformation and activity. Low-level non-ionic detergents (e.g., Triton X-100, Tween-20) are crucial to prevent non-specific binding and aggregation of the lipophilic probe. |

| Competitor Compounds | For competitive assays, unlabeled compounds dissolved in a compatible solvent (e.g., DMSO). Ensure final solvent concentration is constant across all wells and does not exceed 1% to avoid assay interference. |

| Microplates | Black, opaque, low-volume 96-well or 384-well plates. Rationale: Black plates minimize background fluorescence and light scattering. Low-volume plates conserve precious reagents. Non-binding surfaces (NBS) are recommended. |

| Instrumentation | A microplate reader equipped with fluorescence polarization optics, including excitation and emission polarizers. The instrument must be capable of measuring parallel and perpendicular fluorescence intensities to calculate polarization.[9] |

Experimental Workflow & Protocols

A clear workflow ensures consistency and minimizes errors. The following diagram outlines the general steps for a direct binding assay.

Caption: General workflow for a direct cholesterol-binding FP assay.

Protocol 1: Direct Binding Assay for Kd Determination

This protocol is designed to determine the equilibrium dissociation constant (Kd), a measure of binding affinity, by titrating the protein concentration against a fixed concentration of BODIPY-Cholesterol.

1. Reagent Preparation:

-

BODIPY-Cholesterol Working Solution: Prepare a 2X working solution (e.g., 2 nM) in assay buffer. The final concentration in the well should be well below the expected Kd to remain in the "binding regime" and should be optimized to give a stable and sufficient fluorescence signal.[15]

-

Protein Serial Dilution: Prepare a 2X serial dilution series of the target protein in assay buffer. Start at a concentration at least 100-fold higher than the expected Kd and perform 12-16 dilutions (e.g., 1:2 or 1:3 dilutions).

2. Assay Plate Setup (384-well format, 20 µL final volume):

-

Step 2a: Add 10 µL of the 2X protein serial dilutions to the respective wells. For control wells, add 10 µL of assay buffer.

-

Step 2b (Controls):

- 'Tracer Only' Control (Minimum Polarization): Wells with buffer instead of protein. These define the baseline mP value for the unbound probe.[9]

- 'Buffer Blank' Control: Wells with assay buffer only (no probe, no protein) to measure background signal.

-

Step 2c (Initiate Reaction): Add 10 µL of the 2X BODIPY-Cholesterol working solution to all wells (except the blank). Mix gently by orbital shaking for 30 seconds.

3. Incubation:

-

Seal the plate to prevent evaporation.

-

Incubate at room temperature (or a desired stable temperature) for a predetermined time (e.g., 30-60 minutes) to allow the binding reaction to reach equilibrium. Protect the plate from light. The required incubation time should be determined empirically by taking kinetic reads.

4. Measurement:

-

Set the plate reader to the appropriate excitation (~500 nm) and emission (~515 nm) wavelengths for BODIPY-Cholesterol.

-

Measure the parallel (Ipara) and perpendicular (Iperp) fluorescence intensities. The instrument software will use these values to calculate the fluorescence polarization (P) or milli-polarization (mP) for each well, often correcting for instrument bias using a G-factor.[10]

Protocol 2: Competitive Binding Assay

This protocol is used to screen for unlabeled compounds that compete with BODIPY-Cholesterol for the same binding site on the target protein.

1. Reagent Preparation:

-

Assay Mix: Prepare a 2X master mix containing the target protein and BODIPY-Cholesterol in assay buffer. The optimal concentrations are typically 2X the final desired concentration, with the protein at its Kd value and BODIPY-Cholesterol at its optimized concentration from Protocol 1.

-

Competitor Serial Dilution: Prepare a 2X serial dilution of the competitor compounds in assay buffer containing the same final concentration of solvent (e.g., DMSO) as will be in all wells.

2. Assay Plate Setup:

-

Step 2a: Add 10 µL of the 2X competitor serial dilutions to the wells.

-

Step 2b (Controls):

- 'No Competitor' Control (Maximum Polarization): Wells with buffer/solvent instead of a competitor compound.

- 'Tracer Only' Control (Minimum Polarization): Wells with no protein and no competitor.

-

Step 2c (Initiate Reaction): Add 10 µL of the 2X protein/probe Assay Mix to all wells. Mix gently.

3. Incubation and Measurement:

-

Follow steps 3 and 4 from Protocol 1. A decrease in the mP signal indicates that the competitor is displacing the BODIPY-Cholesterol probe from the protein.

Data Analysis and Interpretation

Proper data analysis is critical to extract meaningful affinity constants.

Direct Binding (Kd Determination)

-

Data Normalization (Optional but Recommended): Subtract the average mP value of the 'Buffer Blank' from all wells.

-

Plotting: Plot the mean mP values against the corresponding protein concentrations. For easier visualization and fitting, it is common to use a semi-log plot with the protein concentration on a logarithmic x-axis.

-

Curve Fitting: Fit the data to a non-linear regression model for one-site specific binding (sigmoidal dose-response). The equation used is:

Y = Bottom + (Top - Bottom) / (1 + 10^((LogEC50 - X) * HillSlope))

Where Y is the mP value, X is the log of the protein concentration, Bottom and Top are the plateaus of the curve, and EC50 is the concentration of protein that gives a response halfway between Bottom and Top.

-

Kd Value: In a direct binding assay under appropriate conditions ([probe] << Kd), the calculated EC50 is equivalent to the dissociation constant, Kd.[16][17]

Sample Data Representation:

| [Protein] (nM) | mP (Average) |

| 0 | 55 |

| 0.1 | 58 |

| 1 | 85 |

| 10 | 150 |

| 50 | 185 |

| 100 | 195 |

| 500 | 200 |

| 1000 | 201 |

The resulting sigmoidal curve would show a Kd (the inflection point) in the low nM range.

Competitive Binding (IC50 Determination)

-

Plotting: Plot the mean mP values against the log of the competitor concentration.

-

Curve Fitting: Fit the data to a sigmoidal dose-response (variable slope) curve. The key parameter derived from this fit is the IC50 , which is the concentration of the competitor that reduces the mP signal by 50%. This indicates the potency of the compound in displacing the fluorescent probe.

Troubleshooting

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low Assay Window (Small ΔmP) | 1. Protein is too small relative to the probe. 2. Probe concentration is too high (saturating). 3. Protein is inactive or aggregated. | 1. FP may not be suitable; consider other methods like FRET. 2. Reduce the BODIPY-Cholesterol concentration. 3. Verify protein quality via SDS-PAGE or another method. Optimize buffer conditions. |

| High Data Variability (Large Error Bars) | 1. Incomplete mixing. 2. Reagent aggregation/precipitation. 3. Pipetting errors. | 1. Ensure thorough but gentle mixing after reagent addition. 2. Increase detergent concentration in assay buffer; centrifuge reagents before use. 3. Use calibrated pipettes; perform reverse pipetting for viscous solutions. |

| Signal Drift Over Time | 1. Reaction has not reached equilibrium. 2. Photobleaching of the probe. 3. Protein instability/degradation. | 1. Perform a kinetic study to determine the optimal incubation time. 2. Minimize plate exposure to light; reduce excitation light intensity if possible. 3. Add protease inhibitors to the buffer; keep protein on ice. |

| False Positives in Competition Assay | 1. Competitor compound is fluorescent. 2. Compound quenches fluorescence. | 1. Pre-screen compounds for intrinsic fluorescence at the assay wavelengths. 2. Run a counterscreen with the probe and competitor but without the target protein to check for quenching effects. |

Conclusion

The use of BODIPY-Cholesterol in fluorescence polarization assays provides a sensitive, robust, and high-throughput method for characterizing protein-cholesterol interactions. This homogeneous assay format eliminates the need for radioactive materials and cumbersome wash steps, accelerating research in basic science and enabling large-scale screening campaigns for the discovery of novel therapeutics targeting cholesterol-binding proteins. The principles and protocols outlined in this guide serve as a validated starting point for researchers to develop and optimize specific assays for their targets of interest.

References

-

Molecular Devices. Fluorescence Polarization (FP). [Link]

-

Ikonen, E. (2017). Use of BODIPY‐Cholesterol (TF‐Chol) for Visualizing Lysosomal Cholesterol Accumulation. Traffic. [Link]

-

Celtarys. Insights & FAQs | How Does Fluorescence Polarization Work?[Link]

-

Li, Z., et al. (2014). Synthesis of cholesterol analogues bearing BODIPY fluorophores by Suzuki or Liebeskind-Srogl cross-coupling and evaluation of their potential for visualization of cholesterol pools. Chemistry. [Link]

-

Liu, B., et al. (2023). An assay to evaluate the capacity of cholesterol acceptors using BODIPY-cholesterol in cells. STAR Protocols. [Link]

-

BPS Bioscience. Fluorescence Polarization Assays: Principles & Applications. [Link]

-

BellBrook Labs. (2025). From Lab to Lead: Using Fluorescence Polarization in Drug Development. [Link]

-

Storch, J., & Xu, Z. (2009). Transport Assays for Sterol-binding Proteins: Stopped-flow Fluorescence Methods for Investigating Intracellular Cholesterol Transport Mechanisms of NPC2 Protein. Methods in Cell Biology. [Link]

-

Charradi, K., et al. (2018). Cholesterol-Based Compounds: Recent Advances in Synthesis and Applications. Molecules. [Link]

-

Liu, B., et al. (2023). An assay to evaluate the capacity of cholesterol acceptors using BODIPY-cholesterol in cells. ResearchGate. [Link]

-

ResearchGate. Synthesis of BODIPY–cholesterol conjugates, BODIPY-Ar-Chol (2) and.... [Link]

-

Sankaranarayanan, S., et al. (2009). A sensitive assay for ABCA1-mediated cholesterol efflux using BODIPY-cholesterol. Journal of Lipid Research. [Link]

-

Maman, J. (2022). Fluorescence Anisotropy Theory Method and Data Analysis. University of Cambridge, Biochemistry Department. [Link]

-

Biology LibreTexts. (2021). 3.8: Data analysis. [Link]

-

Marks, D. L. (2009). Use of Bodipy-labeled sphingolipid and cholesterol analogs to examine membrane microdomains in cells. Methods in Enzymology. [Link]

-

Ma, M., et al. (2018). Intracellular and Plasma Membrane Cholesterol Labeling and Quantification Using Filipin and GFP-D4. Methods in Molecular Biology. [Link]

-

BMG Labtech. Protein-ligand binding measurements using fluorescence polarization. [Link]

-

Zhao, H., & Moore, C. (2014). Fluorescence polarization assay to quantify protein-protein interactions in an HTS format. Methods in Molecular Biology. [Link]

-

Maxfield, F. R., & Wüstner, D. (2012). Analysis of cholesterol trafficking with fluorescent probes. Methods in Cell Biology. [Link]

-

Lee, S., et al. (2024). Simple methods to determine the dissociation constant, Kd. STAR Protocols. [Link]

-

Rutledge, S. E., & Raines, R. T. (2003). Protein–Protein Interactions. Methods in Molecular Biology. [Link]

-

Ilardi, E. A., et al. (2015). Fluorescent Mimics of Cholesterol that Rapidly Bind Surfaces of Living Mammalian Cells. ACS Chemical Biology. [Link]

-

Jarmoskaite, I., et al. (2020). How to measure and evaluate binding affinities. eLife. [Link]

Sources

- 1. Use of BODIPY‐Cholesterol (TF‐Chol) for Visualizing Lysosomal Cholesterol Accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Intracellular and Plasma Membrane Cholesterol Labeling and Quantification Using Filipin and GFP-D4 | Springer Nature Experiments [experiments.springernature.com]

- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 8. Analysis of cholesterol trafficking with fluorescent probes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]

- 11. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. bmglabtech.com [bmglabtech.com]

- 13. bellbrooklabs.com [bellbrooklabs.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. elifesciences.org [elifesciences.org]

- 16. bio.libretexts.org [bio.libretexts.org]

- 17. Simple methods to determine the dissociation constant, Kd - PMC [pmc.ncbi.nlm.nih.gov]

Resolving aqueous solubility issues for 23-(Dipyrrometheneboron difluoride)-24-norcholesterol delivery

Welcome to the Advanced Lipid Delivery Technical Support Center . This hub is designed for researchers and drug development professionals experiencing aqueous solubility and delivery issues with 23-(Dipyrrometheneboron difluoride)-24-norcholesterol (commonly known as BODIPY-cholesterol or TopFluor® Cholesterol).

As a highly hydrophobic sterol derivative, BODIPY-cholesterol cannot be directly introduced into aqueous cell culture media. Without a proper thermodynamic carrier, the molecules will self-associate to minimize contact with water, forming micelles, aggregates, or microcrystals that cells cannot physiologically internalize[1].

Below, you will find our expert-curated diagnostic workflows, validated protocols, and a comprehensive Q&A troubleshooting guide to ensure high-efficiency, artifact-free sterol delivery.

I. Delivery Strategy Diagnostic Workflow

Before troubleshooting a failed experiment, ensure you have selected the correct delivery vehicle for your specific biological question.

Decision matrix for resolving BODIPY-cholesterol aqueous insolubility via carrier systems.

II. Quantitative Comparison of Delivery Systems

To assist in your experimental design, compare the physical and kinetic properties of the standard delivery vehicles below.

| Delivery System | Loading Time | Cellular Entry Pathway | Primary Application | Toxicity Risk |

| MβCD Complex | 2 – 15 Minutes | Direct monomeric exchange into Plasma Membrane (PM) | Live-cell imaging, rapid PM saturation, efflux assays | Moderate (Can extract endogenous cholesterol if MβCD is in excess) |

| Fusogenic Liposomes | 1 – 4 Hours | Endocytosis / Membrane Fusion | Lysosomal trafficking, in vivo delivery, long-term assays | Low |

| Ethanol/BSA Injection | 30 – 60 Minutes | Nonspecific partitioning | Budget-restricted preliminary screening | High (High risk of microcrystal formation and localized cell death) |

III. Validated Methodologies (Self-Validating Protocols)

Do not simply mix organic stock solutions into aqueous media. The following protocols are engineered to overcome the hydration shell barrier through specific thermodynamic steps.

Protocol A: Methyl-β-cyclodextrin (MβCD) Complexation

Mechanism: MβCD features a hydrophobic internal cavity that encapsulates the BODIPY-cholesterol monomer, while its hydrophilic exterior maintains aqueous solubility[2].

-

Lipid Film Generation: Transfer the desired amount of BODIPY-cholesterol (dissolved in 1:1 chloroform:methanol) to a glass vial. Dry completely under a gentle stream of Nitrogen (N₂) gas.

-

Causality: Drying creates a thin film, maximizing the surface area. If you inject the organic solvent directly into the MβCD solution, local supersaturation will cause the sterol to instantly crystallize before the MβCD cavity can encapsulate it.

-

-

Rehydration: Add a freshly prepared aqueous solution of 5–15 mM MβCD (in PBS or serum-free media) to the dried film. Maintain a strict molar ratio of approximately 1:10 (BODIPY-cholesterol : MβCD)[3].

-

Thermal/Acoustic Activation: Sonicate the vial in a water bath at 37°C for 15–30 minutes.

-

Causality: The acoustic energy and mild heat overcome the activation energy required to break sterol-sterol interactions in the film, allowing the MβCD to extract individual monomers.

-

-

Self-Validation Step: Centrifuge the resulting solution at 10,000 x g for 10 minutes.

-

Validation Check: Inspect the bottom of the tube. If a visible pellet is present, complexation was incomplete (the pellet is uncomplexed, precipitated sterol). Only use the clear supernatant for cell delivery[4].

-

Protocol B: Liposomal Carrier Preparation

Mechanism: Incorporating the fluorescent sterol into a phospholipid bilayer mimics physiological lipoprotein delivery[5].

-

Lipid Mixing: In a glass vial, mix DOPC (or DPPC), standard Cholesterol, and BODIPY-Cholesterol in chloroform at a molar ratio of 90:9:1.

-

Film Formation: Evaporate the solvent under N₂ gas, followed by 1 hour in a vacuum desiccator to remove trace chloroform.

-

Hydration: Rehydrate the lipid film with Dulbecco’s PBS to achieve a final lipid concentration of 1-5 mM. Vortex vigorously for 2 minutes to form multilamellar vesicles (MLVs).

-

Extrusion: Pass the turbid solution through a mini-extruder equipped with a 100 nm polycarbonate membrane at least 11 times.

-

Self-Validation Step: Analyze the sample via Dynamic Light Scattering (DLS). A successful preparation will yield a Z-average diameter of ~100 nm with a Polydispersity Index (PDI) < 0.2.

IV. Troubleshooting & FAQs

Q: My BODIPY-cholesterol is precipitating out of the MβCD solution after 24 hours at 4°C. Why is this happening? A: MβCD-sterol complexes exist in a dynamic, temperature-dependent equilibrium. At 4°C, the aqueous solubility of the complex decreases, shifting the equilibrium toward sterol precipitation[6]. Resolution: Always prepare MβCD-sterol complexes fresh on the day of the experiment. If long-term storage is required, the complex must be snap-frozen and lyophilized into a powder, then stored at -20°C[6].

Q: Under the microscope, I see bright, punctate fluorescent aggregates on the cell surface instead of smooth plasma membrane labeling. What went wrong? A: Punctate surface fluorescence is the hallmark of micelle or microcrystal formation, meaning the sterol was not properly shielded by the carrier. This usually occurs for two reasons:

-

You exceeded the critical micelle concentration (CMC) by using a molar ratio higher than 1:10 (Sterol:MβCD).

-

You skipped the 10,000 x g centrifugation validation step, inadvertently pipetting microscopic sterol crystals directly onto your cells. Resolution: Re-prepare the complex, strictly adhere to the 1:10 molar ratio, and ensure you only utilize the supernatant after hard centrifugation.

Q: Why must I use Methyl-β-cyclodextrin? Can I use standard, parent β-cyclodextrin to save money? A: No. Parent β-cyclodextrin has exceptionally poor aqueous solubility (only ~18.5 mg/mL at room temperature) due to a rigid, highly stable intramolecular hydrogen-bonding network. Methylation of the hydroxyl groups disrupts this network, dramatically increasing aqueous solubility (up to >500 mg/mL)[6]. You cannot achieve the high concentrations of cyclodextrin required to drive BODIPY-cholesterol encapsulation using the parent compound.

Q: My cells are dying rapidly (within 2 hours) after applying the MβCD-BODIPY-cholesterol complex. How do I prevent this toxicity? A: MβCD is a bidirectional carrier. If there is an excessive amount of empty MβCD in your solution, it will aggressively extract endogenous, unlabeled cholesterol from the cell's plasma membrane, leading to membrane destabilization and rapid apoptosis[7]. Resolution: Ensure your complex is fully saturated before applying it to cells. Alternatively, reduce the incubation time from hours down to 2–10 minutes. BODIPY-cholesterol loads into the plasma membrane extremely fast; prolonged exposure is unnecessary and toxic.

Q: I am using liposomes to deliver the probe, but the fluorescence signal inside the cells is heavily quenched. Why? A: BODIPY fluorophores are prone to self-quenching when packed too closely together. If your liposome formulation contains more than 1-2 mol% of BODIPY-cholesterol, the proximity of the fluorophores within the ~100 nm lipid bilayer will cause non-radiative energy transfer (quenching). Resolution: Dilute the BODIPY-cholesterol with unlabeled cholesterol in your lipid mix. A ratio of 99% structural lipids (DOPC + unlabelled cholesterol) to 1% BODIPY-cholesterol is optimal for bright, unquenched emission[5].

V. References

-

Maarit Hölttä-Vuori et al. "BODIPY-Cholesterol: A New Tool to Visualize Sterol Trafficking in Living Cells and Organisms." Traffic, 2008. Available at:[Link]

-

Maxfield, F. R., & Wüstner, D. "Analysis of cholesterol trafficking with fluorescent probes." PMC - NIH, 2012. Available at:[Link]

-

"How to complex cholesterol in B-cyclodextrin for better solubility and stability?" ResearchGate Q&A Forum, 2016. Available at:[Link]

-

Liu, J. et al. "Cholesterol content regulates silica-induced lysosomal membrane permeability." Frontiers in Immunology, 2021. Available at:[Link]

-

"Cholesterol Depletion using Methyl-β-cyclodextrin." Diva-Portal, 2014. Available at:[Link]

-

"Heterocyclic sterol probes for live monitoring of sterol trafficking and lysosomal storage disorders." bioRxiv, 2018. Available at:[Link]

-

"Cholesterol Crystal-Mediated Inflammation Is Driven by Plasma Membrane Destabilization." Frontiers in Immunology, 2018. Available at:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Analysis of cholesterol trafficking with fluorescent probes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Frontiers | Cholesterol Crystal-Mediated Inflammation Is Driven by Plasma Membrane Destabilization [frontiersin.org]

- 5. Frontiers | Cholesterol content regulates silica-induced lysosomal membrane permeability [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. diva-portal.org [diva-portal.org]

Minimizing cytotoxicity of 23-(Dipyrrometheneboron difluoride)-24-norcholesterol in live primary cells

Topic: Minimizing Cytotoxicity of 23-(Dipyrrometheneboron difluoride)-24-norcholesterol in Live Primary Cells

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for experiments involving the fluorescent cholesterol analog, 23-(Dipyrrometheneboron difluoride)-24-norcholesterol (BODIPY-cholesterol). Our goal is to help you achieve high-quality imaging data from live primary cells while maintaining optimal cell health.

Introduction

BODIPY-cholesterol is a valuable tool for visualizing cholesterol trafficking and distribution in living cells due to its excellent photophysical properties.[][2][3] However, like many fluorescent probes, it can induce cytotoxicity, particularly in sensitive primary cells. This guide provides a comprehensive framework for minimizing these cytotoxic effects, ensuring the integrity of your experimental model and the reliability of your data.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Issue 1: High Cell Death or Apoptosis Observed After Staining and Imaging.

Question: I've stained my primary neurons with BODIPY-cholesterol, and after imaging, I'm seeing significant signs of cell death (e.g., membrane blebbing, detachment). What's causing this, and how can I fix it?

Answer: This is a classic sign of cytotoxicity, which can stem from two primary sources when using BODIPY-cholesterol: phototoxicity and chemical toxicity.

1. Understanding the Cause: Phototoxicity

BODIPY dyes, upon excitation with light, can transition into a triplet state.[4][5] This triplet state can react with molecular oxygen to generate reactive oxygen species (ROS), such as singlet oxygen, which are highly damaging to cellular components and lead to cell death.[4][5][6] This is a catalytic process, meaning a single dye molecule can generate many ROS molecules, amplifying the damage.[7]

2. Immediate Troubleshooting Steps:

-

Reduce Laser Power: This is the most critical first step. Use the absolute minimum laser power necessary to obtain a usable signal.

-

Minimize Exposure Time: Decrease the image acquisition time. Use a more sensitive detector if available.

-

Reduce the Number of Exposures: For time-lapse imaging, increase the interval between acquisitions. Avoid repeatedly imaging the same field of view.

3. Systematic Optimization Workflow:

The following workflow will help you systematically identify and mitigate the source of cytotoxicity.

Caption: A systematic workflow for troubleshooting high cytotoxicity.

4. Further Considerations for Primary Cells:

-

Primary Cell Sensitivity: Primary cells are generally more susceptible to stress than immortalized cell lines. What works for a HeLa or a CHO cell line may be too harsh for primary cortical neurons or hepatocytes.

-

Serum Starvation: Some protocols recommend serum starvation to improve dye uptake or synchronize cell cycles.[8][9] However, prolonged serum starvation can itself induce stress and apoptosis in some primary cell types.[10][11] If your protocol includes this step, consider reducing the duration or using a reduced-serum medium instead of a completely serum-free one.

Issue 2: Weak or No Fluorescent Signal.

Question: I'm not seeing a strong signal from my cells after staining. How can I improve the fluorescence intensity without increasing toxicity?

Answer: A weak signal can be due to several factors, from suboptimal staining conditions to issues with the imaging setup.

1. Optimizing the Staining Protocol:

-

Complexing with a Carrier: BODIPY-cholesterol is highly lipophilic and can have poor solubility in aqueous media.[3] To improve its delivery into the plasma membrane, it is highly recommended to complex it with a carrier molecule like methyl-β-cyclodextrin (MβCD).[12][13][14] MβCD creates a water-soluble inclusion complex that facilitates the transfer of cholesterol to the cell membrane.[12][13]

-

Increase Incubation Time (Cautiously): While longer incubation can increase dye loading, it also increases the risk of cytotoxicity. Try extending the incubation time in small increments (e.g., from 15 minutes to 25 minutes).

-

Increase Concentration (Cautiously): A higher concentration can lead to a stronger signal but also higher toxicity.[15] If you are at the low end of the recommended concentration range, consider a modest increase.

2. Checking the Reagent and Imaging System:

-

Dye Integrity: Ensure your BODIPY-cholesterol stock solution has been stored correctly (typically at -20°C, protected from light) and has not undergone repeated freeze-thaw cycles.

-

Filter Sets: Verify that you are using the correct filter set for BODIPY-cholesterol (Excitation/Emission: ~505/515 nm). A standard FITC filter set is often suitable.[16]

Issue 3: High Background Fluorescence.

Question: My images have a high background signal, making it difficult to distinguish the cellular structures. What can I do to reduce this?

Answer: High background often results from excess, unbound dye or dye aggregates in the medium.

1. Improving Washing Steps:

-

Thorough Washing: After incubation, wash the cells two to three times with a pre-warmed, serum-free medium or a suitable buffer like PBS.[16][] This helps to remove any residual dye in the solution.

-

Use a Serum-Free Medium for Washing: Serum proteins can sometimes bind to the dye and contribute to background fluorescence.

2. Optimizing the Staining Solution:

-

Fresh Working Solution: Always prepare the BODIPY-cholesterol working solution fresh for each experiment.[]

-

Avoid Aggregation: Ensure the dye is fully dissolved in the working solution. If you observe precipitates, you may need to adjust your dilution method or filter the solution.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of BODIPY-cholesterol cytotoxicity?

A1: The primary mechanism is phototoxicity. Upon light excitation, the BODIPY fluorophore can generate cytotoxic reactive oxygen species (ROS) that damage cellular components.[4][5][6] Chemical toxicity from the dye itself or the delivery solvent (like DMSO) can also contribute, especially at higher concentrations or with prolonged exposure.[5]

Q2: What are the recommended starting concentrations and incubation times for primary cells?

A2: For sensitive primary cells, it is crucial to start with the lowest possible concentration and shortest incubation time. A good starting point is 0.5-2 µM for 15-30 minutes at 37°C.[][] However, these parameters should always be optimized for your specific primary cell type and experimental conditions.

| Parameter | Recommended Starting Range | Rationale |

| Concentration | 0.5 - 2.0 µM | Minimizes chemical toxicity and dye aggregation.[] |

| Incubation Time | 15 - 30 minutes | Reduces the overall stress on the cells.[][] |

| Temperature | 37°C | Ensures active cellular processes for dye incorporation.[16][19] |

| Solvent (DMSO) | < 1% (v/v) | High concentrations of DMSO can be toxic to cells.[5] |

Q3: Should I use a cholesterol analog other than BODIPY-cholesterol for live-cell imaging?